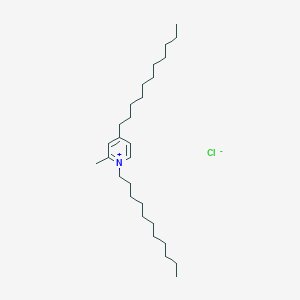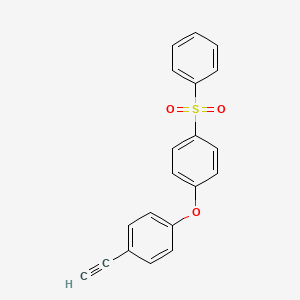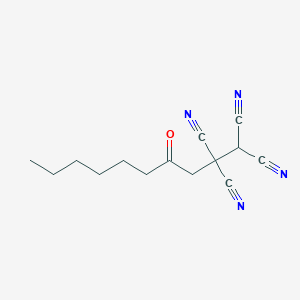![molecular formula C17H15ClN2O3 B14362244 N-[3-Chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzamide CAS No. 92311-63-2](/img/structure/B14362244.png)
N-[3-Chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-Chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzamide is a synthetic organic compound that belongs to the class of azetidinones This compound is characterized by the presence of a 4-oxoazetidine ring, a benzamide group, and a 3-chloro-2-(2-methoxyphenyl) substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-Chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzamide typically involves the following steps:
Formation of the 4-oxoazetidine ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the 3-chloro-2-(2-methoxyphenyl) group: This step involves the substitution of the hydrogen atom at the 3-position of the azetidine ring with a 3-chloro-2-(2-methoxyphenyl) group.
Attachment of the benzamide group: The final step involves the condensation of the intermediate with benzoyl chloride to form the benzamide group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[3-Chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[3-Chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-Chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-(4-methoxyphenyl)propanamide
- 2-Chloro-3-methoxy-N-(3-methoxyphenyl)benzamide
Uniqueness
N-[3-Chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzamide is unique due to its specific substitution pattern and the presence of the 4-oxoazetidine ring. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
CAS No. |
92311-63-2 |
|---|---|
Molecular Formula |
C17H15ClN2O3 |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
N-[3-chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzamide |
InChI |
InChI=1S/C17H15ClN2O3/c1-23-13-10-6-5-9-12(13)15-14(18)17(22)20(15)19-16(21)11-7-3-2-4-8-11/h2-10,14-15H,1H3,(H,19,21) |
InChI Key |
QMIPCGADMATNHJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2C(C(=O)N2NC(=O)C3=CC=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(6-Bromopyridin-2-yl)oxy]-N-(2-methylphenyl)benzamide](/img/structure/B14362174.png)




![2-[2-(3-Chlorophenyl)-1-phenylethenyl]-1,3-benzothiazole](/img/structure/B14362207.png)

![3-Aminothieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B14362215.png)
![2,2-Dimethoxy-N-{[3-(methylsulfanyl)phenyl]methyl}ethan-1-amine](/img/structure/B14362222.png)
![3,3-Diethyl-2-[2-(4-methylphenyl)ethenyl]-3H-indole](/img/structure/B14362224.png)
![1-Bromo-4-[(phenylsulfanyl)ethynyl]benzene](/img/structure/B14362232.png)
![(2-Hydroxyphenyl)-[2-(3-triethoxysilylpropoxy)phenyl]methanone](/img/structure/B14362240.png)

